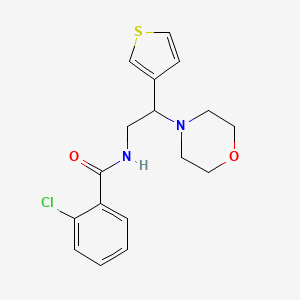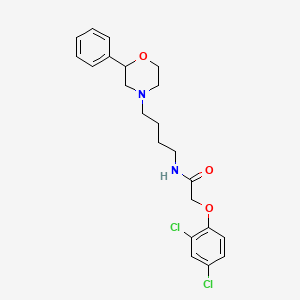
2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide” is an organic compound. It contains a dichlorophenoxy group, a phenylmorpholino group, and an acetamide group. These groups are common in many organic compounds and can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dichlorophenoxy group, the phenylmorpholino group, and the acetamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The dichlorophenoxy and phenylmorpholino groups are likely to be on opposite sides of the molecule due to their size and the presence of the acetamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The dichlorophenoxy group could potentially undergo substitution reactions, while the acetamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy group could make it relatively non-polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicological Studies
Chloroacetamide herbicides, including compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide, are subjects of toxicological studies due to their widespread use in agriculture. Research by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, uncovering the carcinogenic potential of these chemicals in rats and suggesting complex metabolic pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structural Analysis
The synthesis and structural elucidation of chlorophenoxyacetamide derivatives provide insights into potential applications in pest management and drug development. Jian-wei (2009) explores the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, offering optimized reaction conditions and structural characterization, thus contributing to the understanding of such compounds' chemical properties (Jian-wei, 2009).
Potential Pesticidal Applications
The study of new derivatives of N-aryl-2,4-dichlorophenoxyacetamide showcases the ongoing efforts to develop effective pesticides. Olszewska et al. (2008) characterized several derivatives through X-ray powder diffraction, highlighting their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008). This research underscores the importance of structural analysis in developing new compounds for agricultural use.
Anticancer Drug Development
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to chlorophenoxyacetamides, and conducted molecular docking analysis targeting the VEGFr receptor for anticancer applications. This indicates the versatility of chlorophenoxyacetamide derivatives in drug development beyond their traditional use in agriculture (Sharma et al., 2018).
Mecanismo De Acción
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural similarity to certain herbicides, it might interfere with the normal functioning of plants by disrupting the microtubule skeleton, thereby controlling cell formation and root extension . .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is hypothesized that the compound could have a significant impact on cellular processes due to its potential interactions with cellular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3/c23-18-8-9-20(19(24)14-18)29-16-22(27)25-10-4-5-11-26-12-13-28-21(15-26)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYOPXVPUYDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


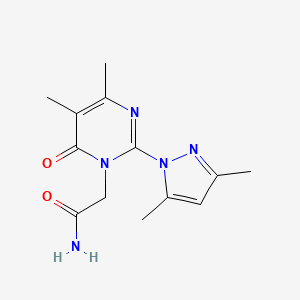
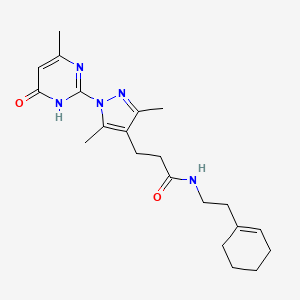
![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)
![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)
![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)

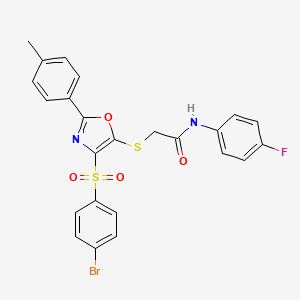
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)

